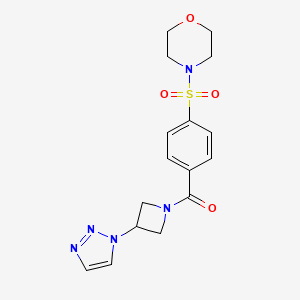
(3-(1H-1,2,3-三唑-1-基)氮杂环丁烷-1-基)(4-(吗啉磺酰基)苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone” is a complex organic molecule that features a triazole ring, an azetidine ring, and a morpholinosulfonyl group
科学研究应用
Chemistry
Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.
Materials Science:
Biology
Biological Probes: The compound might be used as a probe to study biological processes involving triazole or azetidine-containing molecules.
Medicine
Drug Development: The compound could be investigated for its potential as a therapeutic agent, particularly if it exhibits biological activity.
Industry
Chemical Synthesis: The compound could be used as an intermediate in the synthesis of more complex molecules.
作用机制
Target of Action
Compounds containing the 1,2,3-triazole ring are known to exhibit a broad range of biological activities . They can form hydrogen bonds with different targets, which is important for binding with biological targets .
Mode of Action
The presence of the 1,2,3-triazole ring in compounds makes them attractive for screening for biological activity, as it is an isostere of the amide bond, resistant to metabolic degradation .
Biochemical Pathways
1,2,3-triazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The presence of the 1,2,3-triazole ring in compounds can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
1,2,3-triazole derivatives have been reported to show various biological activities .
Action Environment
The stability of 1,2,3-triazole derivatives can be influenced by factors such as temperature, ph, and the presence of other compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting with the formation of the triazole ring, followed by the construction of the azetidine ring, and finally the introduction of the morpholinosulfonyl group. Common synthetic methods for these types of compounds include:
Click Chemistry: The triazole ring can be formed using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Azetidine Formation: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Sulfonylation: The morpholinosulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole or azetidine rings.
Reduction: Reduction reactions could target the carbonyl group or other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the triazole or azetidine rings, while reduction could produce alcohols or amines.
相似化合物的比较
Similar Compounds
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone: Similar compounds might include other triazole or azetidine-containing molecules with different substituents.
Uniqueness
The unique combination of functional groups in this compound may confer distinct chemical and biological properties, making it a valuable target for further research and development.
属性
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c22-16(19-11-14(12-19)21-6-5-17-18-21)13-1-3-15(4-2-13)26(23,24)20-7-9-25-10-8-20/h1-6,14H,7-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIWTDLAPDTYPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)N4C=CN=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dioxalate](/img/structure/B2407820.png)
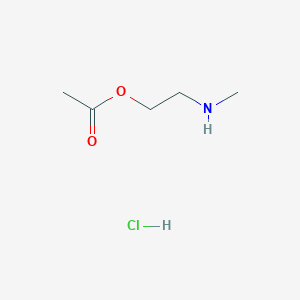
![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide](/img/structure/B2407824.png)
![5-[(2-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2407828.png)
![4-[(6-Chloropyridazin-3-yl)methyl]-1-thia-4-azaspiro[5.5]undecane](/img/structure/B2407829.png)
![2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2407831.png)
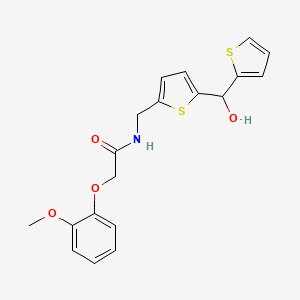

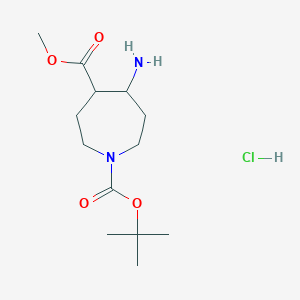
![(E)-3-[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2407838.png)

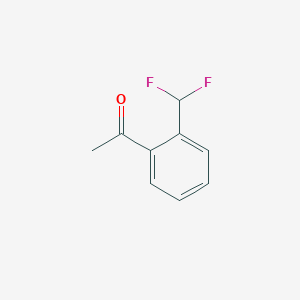
![4-Chlorophenyl 2-[(4-chlorophenyl)sulfanyl]benzyl sulfide](/img/structure/B2407841.png)
![1-Methyl-7,8-diphenyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h] purine-2,4-dione](/img/structure/B2407842.png)
